molecular formula C10H7BrFNOS B11810409 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole

Cat. No.: B11810409
M. Wt: 288.14 g/mol
InChI Key: UFBHMPDKWJAYAA-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 4. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3-methoxyphenyl)thiazole
  • 2-Bromo-4-(4-fluorophenyl)thiazole
  • 2-Bromo-4-(3-chlorophenyl)thiazole

Uniqueness

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance the compound’s lipophilicity, making it more effective in penetrating biological membranes .

Properties

Molecular Formula

C10H7BrFNOS

Molecular Weight

288.14 g/mol

IUPAC Name

2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3

InChI Key

UFBHMPDKWJAYAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F

Origin of Product

United States

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